2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Overview
Description
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound is characterized by the presence of a benzimidazole ring substituted with two methyl groups at positions 4 and 5, and an ethanamine group at position 2, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution with Methyl Groups:
Attachment of the Ethanamine Group: The ethanamine group can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an appropriate ethylamine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dimethyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 2-(4,5-dimethyl-1H-benzimidazol-2-yl)propylamine dihydrochloride
- 2-(4,5-dimethyl-1H-benzimidazol-2-yl)butylamine dihydrochloride
Uniqueness
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;;/h3-4H,5-6,12H2,1-2H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTCNPJEYHDSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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